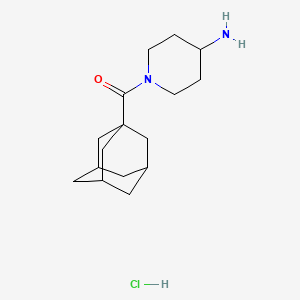

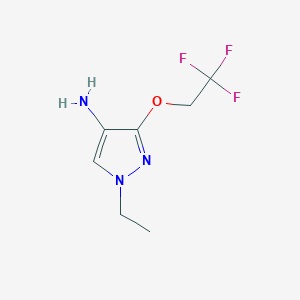

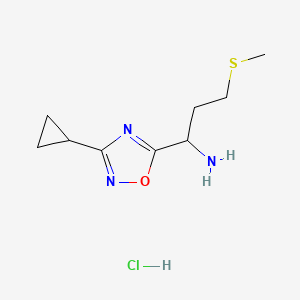

![molecular formula C13H13ClN4O3 B8019765 2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B8019765.png)

2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is an organic compound that has garnered interest in various fields due to its unique structural properties and potential applications. This compound features a complex molecular framework that includes both oxadiazole and isoindoline moieties, each contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of intermediate molecules such as aminomethyl-1,2,4-oxadiazole and dihydro-1H-isoindole-1,3-dione, followed by their coupling under specific conditions. These steps often require:

Condensation Reactions: : Utilization of catalysts such as sulfuric acid or phosphoric acid.

Amidation Processes: : Application of reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCI) to facilitate bond formation between amines and carboxylic acids.

Industrial Production Methods

Scaling up to industrial production necessitates optimization of these synthetic routes to ensure efficiency and yield. This may involve:

Optimization of Reaction Parameters: : Temperature control, solvent selection (e.g., dichloromethane, ethanol), and reaction time.

Catalyst Usage: : Employing suitable catalysts to enhance reaction rates and selectivity.

Purification Techniques: : Methods such as recrystallization, chromatography, and distillation to obtain high-purity end products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

Oxidation: : Conversion to oxadiazole oxides using agents like potassium permanganate (KMnO₄).

Reduction: : Reduction of the oxadiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenation, nitration, or sulfonation reactions facilitated by respective halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: : Utilizes reagents such as chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂).

Reduction: : Employs reagents like sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) for hydrogenation.

Substitution: : Requires conditions such as acidic or basic environments to promote electrophilic or nucleophilic substitution.

Major Products

Major products from these reactions include various substituted derivatives that can be further manipulated to explore new functionalities.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules due to its reactive sites. Researchers use it to develop new materials with tailored properties.

Biology

Biologically, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is investigated for use in biochemical assays to understand enzyme kinetics and binding affinities.

Medicine

In medicine, its structural motifs are explored for therapeutic potential. It may act as a precursor for designing pharmaceutical agents with activities ranging from antimicrobial to anticancer properties.

Industry

Industrially, the compound is applied in the production of advanced polymers and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Interaction with Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.

Pathways Involved: : Participates in cellular pathways such as signal transduction, influencing biological responses.

Comparison with Similar Compounds

Comparison with other compounds highlights its uniqueness due to the following points:

Structural Features: : Combination of oxadiazole and isoindoline rings.

Reactivity: : Enhanced reactivity due to multiple functional groups.

Applications: : Broad range of applications in various fields.

Similar Compounds

1,2,4-Oxadiazole Derivatives: : Used in the development of pharmaceuticals and agrochemicals.

Isoindoline Derivatives: : Investigated for their biological and pharmacological properties.

That's a broad sweep! If there's any section you'd like to dive deeper into, or another topic you fancy exploring, just give me a nudge.

Properties

IUPAC Name |

2-[2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl]isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3.ClH/c14-7-11-15-10(16-20-11)5-6-17-12(18)8-3-1-2-4-9(8)13(17)19;/h1-4H,5-7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDIGHHBXAPYCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC(=N3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-2-methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine](/img/structure/B8019695.png)

![5-amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B8019701.png)

![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride](/img/structure/B8019712.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B8019757.png)